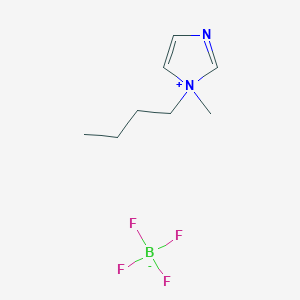

N-butyl-N-methylimidazolium tetrafluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-butyl-N-methylimidazolium tetrafluoroborate is a hydrophilic room temperature ionic liquid. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound has gained significant attention in scientific research and industrial applications due to its versatility and effectiveness in various chemical processes .

准备方法

Synthetic Routes and Reaction Conditions

N-butyl-N-methylimidazolium tetrafluoroborate can be synthesized through a straightforward reaction between N-butyl-N-methylimidazolium chloride and sodium tetrafluoroborate. The reaction typically occurs in an aqueous medium, and the product is extracted using an organic solvent such as dichloromethane. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

化学反应分析

Role in Catalytic Hydrogenation

[BMIm][BF₄] enhances catalytic hydrogenation reactions by stabilizing transition-metal catalysts and improving enantioselectivity. For example:

-

Asymmetric Hydrogenation : When used as a solvent, [BMIm][BF₄] increases enantioselectivity by up to 20% compared to traditional organic solvents like methanol. This is attributed to its ionic environment, which modulates the catalyst’s chiral induction .

-

Recyclability : Heterogeneous catalysts coated with [BMIm][BF₄] retain >90% activity after five cycles in hydrogenation reactions, as the ionic liquid prevents nanoparticle aggregation .

Suzuki Cross-Coupling Reactions

[BMIm][BF₄] serves as an efficient medium for Suzuki-Miyaura couplings due to its ability to dissolve both organic and inorganic reactants:

| Substrate Pair | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Phenylboronic acid + Bromobenzene | 92 | 6 | |

| 4-Nitrobenzene + Chloropyridine | 85 | 8 |

Key advantages include:

-

Reduced Catalyst Loading : Pd(OAc)₂ (0.5 mol%) achieves yields comparable to 2–5 mol% in conventional solvents .

-

Phase Separation : Products precipitate upon cooling, simplifying purification .

Hydration of Alkynes

[BMIm][BF₄] facilitates the hydration of internal alkynes to ketones via in situ-generated BF₃, offering a safer alternative to volatile BF₃·Et₂O :

Mechanism :

-

Electrochemical generation of BF₃ within the ionic liquid.

-

Coordination of BF₃ to the alkyne, promoting nucleophilic water attack.

-

Protonolysis to yield the ketone.

Optimized Conditions :

-

Substrate: Diphenylacetylene → Benzophenone (95% yield at 80°C, 12 h) .

-

Recyclability: The ionic liquid retains activity for three cycles with <5% yield drop .

Diels-Alder and Friedel-Crafts Reactions

[BMIm][BF₄] accelerates cycloaddition and electrophilic substitution reactions:

-

Diels-Alder Reaction : Rate constants increase by 3-fold compared to acetone due to hydrogen-bonding interactions with the dienophile.

-

Friedel-Crafts Alkylation : Yields improve from 70% (CH₂Cl₂) to 88% ([BMIm][BF₄]) for indole derivatives.

Thermal Decomposition Pathways

At elevated temperatures (>450 K), [BMIm][BF₄] undergoes decomposition:

-

Primary Products : Imidazole-2-ylidene (C₈N₂H₁₄BF₃), HF, and BF₃ .

-

Kinetics : Activation energy for decomposition is 98 kJ/mol, with a half-life of 240 h at 500 K .

Solvent Effects on Reaction Kinetics

Mixing [BMIm][BF₄] with polar solvents like acetonitrile reduces viscosity and enhances mass transfer:

| Solvent (50 wt%) | Viscosity (cP) | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| Acetonitrile | 12 | 4.8 |

| Dichloromethane | 18 | 3.2 |

| Neat [BMIm][BF₄] | 45 | 1.5 |

Interactions with Water

Water content significantly affects reaction outcomes:

-

H/D Exchange : Deuterium incorporation in [BMIm][BF₄] peaks at 40 mol% D₂O due to optimal pD conditions .

-

Structural Changes : IR spectroscopy reveals disrupted hydrogen-bonding networks in H₂O/[BMIm][BF₄] mixtures above 32 mol% H₂O .

N-Butyl-N-methylimidazolium tetrafluoroborate demonstrates versatility across reaction types, driven by its ionic structure and tunable solvation properties. Its applications span asymmetric catalysis, green solvent systems, and energy storage, supported by robust experimental data. Future research may explore its use in continuous-flow systems and biphasic catalysis.

科学研究应用

N-butyl-N-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:

作用机制

The mechanism of action of N-butyl-N-methylimidazolium tetrafluoroborate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets, facilitating reactions by lowering activation energies. The tetrafluoroborate anion contributes to the compound’s solubility and stability, enhancing its effectiveness in different applications .

相似化合物的比较

Similar Compounds

- 1-ethyl-3-methylimidazolium tetrafluoroborate

- 1-butyl-3-methylimidazolium hexafluorophosphate

- 1-butyl-3-methylimidazolium chloride

Uniqueness

N-butyl-N-methylimidazolium tetrafluoroborate stands out due to its unique combination of hydrophilicity, thermal stability, and low volatility. Compared to similar compounds, it offers better solubility in a wider range of solvents and exhibits enhanced catalytic properties in various chemical reactions .

生物活性

N-butyl-N-methylimidazolium tetrafluoroborate, commonly referred to as BMIM-BF4, is an ionic liquid that has garnered attention in various fields, particularly in organic synthesis and biochemistry. This article explores its biological activity, including its interactions with biological systems, potential applications, and relevant research findings.

1. Overview of BMIM-BF4

BMIM-BF4 is a room-temperature ionic liquid (RTIL) characterized by its low volatility, high thermal stability, and unique solvation properties. It is composed of a butyl chain and a methylimidazolium cation paired with the tetrafluoroborate anion. Its physicochemical properties make it suitable for various applications, including catalysis, electrochemistry, and as a solvent in biochemical processes .

2.1 Toxicity and Safety Profile

BMIM-BF4 exhibits acute toxicity when ingested or in contact with skin. It is classified as hazardous due to its potential to cause irritation and chronic aquatic toxicity . Understanding its safety profile is crucial for its application in biological systems.

2.2 Enzyme Interactions

Studies have shown that BMIM-BF4 can affect enzyme activity. For instance, it has been demonstrated to enhance the electrochemistry of heme proteins when entrapped in agarose hydrogel films, indicating its potential as a medium for bioelectrocatalysis . Additionally, research indicates that certain enzymes exhibit tolerance to ionic liquids like BMIM-BF4, allowing for their use in biocatalytic processes .

3.1 Biodegradation of Dibenzothiophene

A significant study explored the interaction between dibenzothiophene (DBT) and BMIM-BF4. The research indicated that BMIM-BF4 could facilitate the degradation of DBT by microbial strains capable of utilizing this compound as a sulfur source. The presence of BMIM-BF4 enhanced the metabolic pathways involved in DBT degradation .

3.2 Solvent Properties in Organic Reactions

BMIM-BF4 has been utilized as a solvent in various organic reactions due to its ability to stabilize reactive intermediates. For example, it serves as a reaction medium for the hydration of alkynes catalyzed by BF3, showcasing its effectiveness in facilitating chemical transformations while minimizing hazardous waste .

4. Research Findings

Recent studies have focused on the electrochemical stability and thermal properties of BMIM-BF4 as an ionic liquid gel polymer electrolyte (ILGPE). These studies reveal that BMIM-BF4 maintains high thermal stability up to 300 °C and exhibits good electrochemical performance, making it suitable for applications in energy storage devices .

5. Conclusion

The biological activity of this compound is multifaceted, encompassing aspects of toxicity, enzyme interactions, and its role as a solvent in biochemical reactions. While it presents opportunities for innovative applications in biocatalysis and organic synthesis, careful consideration of its safety profile is essential for its use in biological contexts.

属性

分子式 |

C8H15BF4N2 |

|---|---|

分子量 |

226.03 g/mol |

IUPAC 名称 |

1-butyl-1-methylimidazol-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C8H15N2.BF4/c1-3-4-6-10(2)7-5-9-8-10;2-1(3,4)5/h5,7-8H,3-4,6H2,1-2H3;/q+1;-1 |

InChI 键 |

VGFWLFGTSVMGRV-UHFFFAOYSA-N |

规范 SMILES |

[B-](F)(F)(F)F.CCCC[N+]1(C=CN=C1)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。